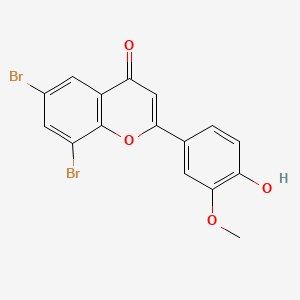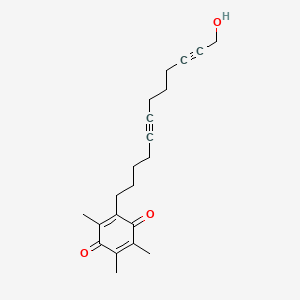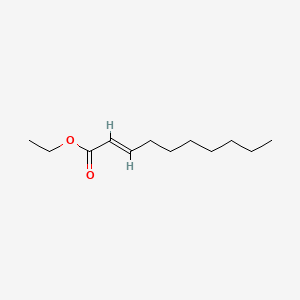
2-Aminobenzenesulfonamide
Vue d'ensemble
Description
Méthodes De Préparation
L'ortho-sulfanilamide peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'aniline avec l'acide chlorosulfonique pour former l'acide sulfanilique, qui est ensuite converti en ortho-sulfanilamide par une série d'étapes . Les méthodes de production industrielle peuvent impliquer l'utilisation de l'électrosynthèse, qui offre une approche plus verte et plus durable pour la synthèse des amides .
Analyse Des Réactions Chimiques
L'ortho-sulfanilamide subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des acides sulfoniques.
Réduction : Les réactions de réduction peuvent le convertir en amines correspondantes.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe sulfonamide est remplacé par d'autres nucléophiles.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les bases fortes comme les hydroxydes pour la déprotonation et le chloroforme pour la réaction de Reimer-Tiemann . Les principaux produits formés à partir de ces réactions comprennent les phénols substitués par le dichlorométhyle et d'autres dérivés .
Applications de recherche scientifique
L'ortho-sulfanilamide a un large éventail d'applications de recherche scientifique :
Biologie : Il joue un rôle dans l'inhibition des enzymes impliquées dans les voies biologiques.
Industrie : Il est utilisé dans la synthèse d'autres composés chimiques et comme réactif dans divers procédés industriels.
Mécanisme d'action
L'ortho-sulfanilamide exerce ses effets en inhibant l'enzyme anhydrase carbonique IX. Cette enzyme est impliquée dans la régulation du pH et de l'équilibre ionique dans les cellules. En inhibant cette enzyme, l'ortho-sulfanilamide perturbe ces processus, ce qui conduit à divers effets biologiques .
Applications De Recherche Scientifique
Orthanilamide has a wide range of scientific research applications:
Mécanisme D'action
Orthanilamide exerts its effects by inhibiting the enzyme carbonic anhydrase IX. This enzyme is involved in the regulation of pH and ion balance in cells. By inhibiting this enzyme, ortho-sulfanilamide disrupts these processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
L'ortho-sulfanilamide est similaire à d'autres composés sulfonamides, tels que :
- Benzènesulfonamide
- Bosentan
- Dichlorphénamade
- Sultiame
Ce qui distingue l'ortho-sulfanilamide, c'est son action inhibitrice spécifique sur l'anhydrase carbonique IX, ce qui la rend particulièrement utile dans la recherche sur le cancer .
Propriétés
IUPAC Name |
2-aminobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZSBRQTAHVVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186717 | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3306-62-5 | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-aminobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YME8QXY8ED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Aminobenzenesulfonamide?
A1: The molecular formula of this compound is C7H8N2O2S, and its molecular weight is 188.22 g/mol.
Q2: What are some key spectroscopic data points used to characterize this compound?
A2: Researchers commonly utilize techniques like IR, 1H-NMR, 13C-NMR, and MS to characterize this compound. [] For example, 15N NMR studies reveal valuable information about its binding mode with targets like carbonic anhydrase. []
Q3: How does the structure of this compound influence its reactivity?
A3: The presence of both the sulfonamide and the amine group significantly impacts the reactivity of this compound. For instance, it can undergo cyclization reactions to form various heterocycles like benzothiadiazines. [, , ] Furthermore, the sulfonamide nitrogen can participate in binding interactions with metal ions. [, ]
Q4: Can you elaborate on the use of this compound as a click reagent?
A4: Researchers have developed a this compound-containing cyclononyne (ABSACN) as a "clickable" alkyne reagent for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The reactivity of ABSACN can be fine-tuned by modifying the N-functionality, highlighting its versatility in bioconjugation applications. [, ]
Q5: How do structural modifications of this compound affect its biological activity?
A5: Modifying the substituents on the benzene ring or the sulfonamide nitrogen can significantly alter the compound's pharmacological properties. For instance, introducing halogen atoms or different aryl groups can influence its binding affinity to targets like carbonic anhydrase. [, , , ]
Q6: Are there any specific examples of this compound derivatives with interesting biological activity?
A6: Yes, researchers have synthesized various this compound derivatives with promising biological activities. For example, derivatives containing chromone moieties exhibit potent inhibition against carbonic anhydrase. [] Additionally, 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives, synthesized from this compound, have shown promising anticancer activity. [, ]
Q7: What are some common synthetic routes to access this compound and its derivatives?
A7: One approach involves reacting 2-nitrobenzenesulfonamide with various reagents. [] Another method uses condensation reactions between this compound and aldehydes, often catalyzed by agents like sodium hydrogen sulfite or polyphosphoric acid trimethylsilyl ester. [, ]
Q8: Are there any green chemistry approaches for synthesizing these compounds?
A8: Yes, researchers have explored environmentally friendly synthetic routes. For example, a silica-gel-supported ceric ammonium nitrate catalyst facilitates the synthesis of 3-aryl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxides from this compound and benzaldehydes at room temperature. This method provides a rapid and efficient route to these valuable compounds. [] Another study highlights the use of nickel pincer complexes to catalyze the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides from this compound and primary alcohols. This acceptorless dehydrogenative coupling reaction is atom-economical and produces water and hydrogen gas as byproducts. []
Q9: Can you provide specific examples of how the reactivity of this compound is exploited in organic synthesis?
A9: The compound is a valuable precursor for synthesizing diverse heterocyclic compounds. For instance, it reacts with chloroalkyl isocyanates to yield 1,2,4-benzothiadiazine 1,1-dioxide derivatives. [] Similarly, reacting it with chloroalkyl isothiocyanates leads to the formation of 3-aminoalkylthio-2H-1,2,4-benzothiadiazine 1,1-dioxides. []
Q10: Has computational chemistry played a role in understanding and optimizing this compound derivatives?
A10: While specific computational studies on this exact molecule aren't explicitly mentioned in the provided abstracts, computational methods like QSAR are routinely employed in drug discovery to analyze structure-activity relationships and optimize lead compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)





